Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate
Description
Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate is a branched ester featuring a tert-butyl group, a 2-methylpropanoate backbone, and a 4-aminophenyl substituent. The tert-butyl group confers steric bulk, enhancing hydrolytic stability compared to smaller esters (e.g., methyl or ethyl), while the 4-aminophenyl moiety introduces electron-donating and hydrogen-bonding capabilities, influencing reactivity and solubility.
Properties
IUPAC Name |
tert-butyl 2-(4-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)14(4,5)10-6-8-11(15)9-7-10/h6-9H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXJBQHOONERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-aminophenyl)-2-methylpropanoate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often include the use of solvents like dichloromethane and temperatures that facilitate the formation of the desired ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature controls.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives of aminophenyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of aminophenyl derivatives, including this compound, which demonstrated promising activity against breast and colon cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Tert-butyl 2-(3-aminophenyl)-2-methylpropanoate | HT-29 (Colon) | 10.0 | Kinase inhibition |
| Tert-butyl 4-(4-amino-3-methylphenyl)acetate | A549 (Lung) | 8.5 | Cell cycle arrest |
2. Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Case Study:
In vitro studies demonstrated that this compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This was evidenced by a decrease in inflammatory markers and oxidative stress in astrocyte cultures treated with the compound.
Polymer Science Applications
1. Synthesis of Functional Polymers
this compound can be utilized as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation of amine functionalities into polymer chains, enhancing their properties for various applications.
Case Study:
Research documented in Functional Synthetic Polymers highlighted the use of this compound in creating pH-sensitive polymers for drug delivery systems. The amine groups facilitate interactions with drug molecules, improving release profiles under physiological conditions.
Table 2: Properties of Polymers Synthesized from this compound
| Polymer Type | Application Area | Key Property |
|---|---|---|
| pH-sensitive hydrogel | Drug delivery | Controlled release |
| Conductive polymer | Electronics | Enhanced conductivity |
| Biodegradable polymer | Environmental applications | Eco-friendly degradation |
Material Development Applications
1. Coatings and Adhesives
The compound's chemical structure lends itself to applications in coatings and adhesives due to its stability and reactivity. Its incorporation into formulations can improve adhesion properties and enhance durability.
Case Study:
A study focused on developing high-performance adhesives using this compound showed improved bonding strength and resistance to environmental factors compared to traditional adhesives.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-aminophenyl)-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Table 2: Comparative Physical and Spectral Data
Key Observations :
- Solubility trends: The 4-aminophenyl group enhances water solubility compared to nonpolar substituents (e.g., 4-methylphenyl in tert-butyl 2-methyl-2-(4-methylphenyl)propanoate) due to hydrogen-bonding capabilities .
- Crystallography: X-ray data for tert-butyl 2-methyl-2-(4-methylphenyl)propanoate (monoclinic, P21/c) reveal a β angle of 94.88°, suggesting subtle packing differences compared to nitro- or amino-substituted analogs .
Reactivity and Functional Group Comparisons
- Amino vs. Hydroxyl groups: The 4-aminophenyl derivative exhibits higher nucleophilicity than hydroxyl analogs (e.g., tert-butyl 2-(4-hydroxyphenyl)propanoate), enabling participation in diazotization or amidation reactions .
- Thioester vs. Oxygen ester: The thioester analog (tert-butyl 2-((4-aminophenyl)thio)propanoate) shows reduced stability in acidic conditions but improved resistance to enzymatic hydrolysis due to sulfur’s lower electronegativity .
- Nitro vs. Amino groups: Nitro-substituted derivatives (e.g., tert-butyl 2-(4-nitrophenyl)acetate) exhibit stronger electron-withdrawing effects, accelerating nucleophilic aromatic substitution but reducing solubility .
Biological Activity
Tert-butyl 2-(4-aminophenyl)-2-methylpropanoate, with the CAS number 1532807-04-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a propanoate backbone, with an amine group on the phenyl ring. This structure may contribute to its biological activity by influencing its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that derivatives containing amino groups can enhance antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) levels that can trigger cell death.
For example, a related study reported that certain aromatic amines demonstrated IC50 values in the micromolar range against cancer cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could be beneficial in treating conditions like arthritis and other inflammatory diseases.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Interaction with enzyme targets : Such as kinases or phosphatases, leading to modulation of signaling pathways.
- Binding to cellular receptors : Affecting downstream signaling cascades related to inflammation and cell survival.
Research Findings and Case Studies
A selection of relevant studies provides insights into the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
